molecular formula C27H22N2O5 B2630558 6-ethyl-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate CAS No. 210639-98-8

6-ethyl-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate

カタログ番号: B2630558
CAS番号: 210639-98-8
分子量: 454.482
InChIキー: PIKMFBHWXRPRMP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“6-ethyl-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate” is a chemical compound with the linear formula C27H22N2O5. Its molecular weight is 454.487 . This product is provided to early discovery researchers as part of a collection of rare and unique chemicals .

科学的研究の応用

Synthesis and Antimicrobial Activity

A study by Tiwari et al. (2018) highlighted the environmentally friendly synthesis of chromone-pyrimidine coupled derivatives, demonstrating significant antimicrobial activities. These derivatives, including ones similar to the specified compound, showed promising results against various bacterial and fungal strains. The research suggested the potential of these compounds in developing new antimicrobial agents, emphasizing their non-toxic nature through in vivo toxicity studies (Tiwari et al., 2018).

Anticancer and Immunomodulatory Activities

Derivatives of the specified compound have been studied for their anticancer and immunomodulatory activities. For instance, Abdel‐Aziz et al. (2009) investigated novel 2‐substituted‐6‐bromo‐3‐methylthiazolo[3,2‐a]benzimidazole derivatives for their inhibitory effects on cancer cell lines and immunomodulatory properties. These compounds exhibited significant cytotoxicity against colon carcinoma and hepatocellular carcinoma cells, highlighting their potential as antineoplastic agents (Abdel‐Aziz et al., 2009).

Antifungal and Antioxidant Properties

Shaikh et al. (2016) synthesized a series of ethyl-7-((1-(benzyl)-1H-1,2,3-triazol-4-yl)methoxy)-2-oxo-2H-chromene-3-carboxylates, which showed promising antifungal activities against human pathogenic fungal strains. Some derivatives were found to be more active than standard drugs like miconazole, indicating their potential as antifungal agents. Additionally, these compounds exhibited antioxidant activities, further supporting their therapeutic potential (Shaikh et al., 2016).

Molecular Docking Studies

Karayel (2021) conducted molecular docking studies on benzimidazole derivatives bearing 1,2,4-triazole, evaluating their potential as epidermal growth factor receptor (EGFR) inhibitors. These compounds, related to the specified molecule, showed good binding affinities and interactions within the EGFR binding pocket, suggesting their utility in anti-cancer strategies (Karayel, 2021).

Safety and Hazards

The buyer assumes responsibility to confirm the product identity and/or purity. All sales are final . Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product .

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-ethyl-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 6-ethyl-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromene-7-carboxylic acid, which is then esterified with 4-methoxybenzoyl chloride to form the final product.", "Starting Materials": [ "2-aminobenzimidazole", "ethyl acetoacetate", "4-methoxybenzoyl chloride", "sodium ethoxide", "acetic anhydride", "sulfuric acid", "sodium bicarbonate", "ethanol", "water" ], "Reaction": [ "Step 1: Condensation of 2-aminobenzimidazole with ethyl acetoacetate in the presence of sodium ethoxide to form 6-ethyl-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromene-7-carboxylic acid", "Step 2: Esterification of 6-ethyl-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromene-7-carboxylic acid with 4-methoxybenzoyl chloride in the presence of sulfuric acid to form the final product, 6-ethyl-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate", "Step 3: Neutralization of the reaction mixture with sodium bicarbonate and extraction of the product with ethanol and water" ] }

CAS番号

210639-98-8

分子式

C27H22N2O5

分子量

454.482

IUPAC名

[6-ethyl-3-(1-methylbenzimidazol-2-yl)-4-oxochromen-7-yl] 4-methoxybenzoate

InChI

InChI=1S/C27H22N2O5/c1-4-16-13-19-24(14-23(16)34-27(31)17-9-11-18(32-3)12-10-17)33-15-20(25(19)30)26-28-21-7-5-6-8-22(21)29(26)2/h5-15H,4H2,1-3H3

InChIキー

PIKMFBHWXRPRMP-UHFFFAOYSA-N

SMILES

CCC1=CC2=C(C=C1OC(=O)C3=CC=C(C=C3)OC)OC=C(C2=O)C4=NC5=CC=CC=C5N4C

溶解性

not available

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。